ZincDibenzylDithiocarbamate(Zbdc)(Ztc)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

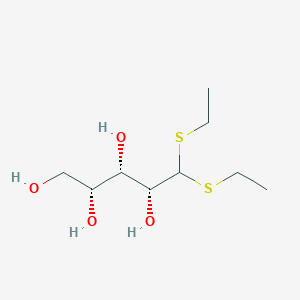

Zinc Dibenzyl Dithiocarbamate is a chemical compound with the molecular formula C30H32N2S4Zn. It is a white to off-white powder that is moderately soluble in organic solvents like benzene and ethylene dichloride but insoluble in water . This compound is primarily used as an accelerator in the vulcanization of rubber and as an analytical tool in the detection of copper in plant and biological tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Zinc Dibenzyl Dithiocarbamate typically involves the reaction of dibenzylamine with carbon disulfide in the presence of a zinc salt. The process can be summarized as follows:

Formation of Zinc Salt Complex: Zinc salts are added in an aqueous solution to dibenzylamine, forming a zinc salt complex of the amine.

Reaction with Carbon Disulfide: Carbon disulfide is introduced into the aqueous suspension of the zinc salt complex, followed by the addition of sodium hydroxide solution with stirring.

Industrial Production Methods: Industrial production of Zinc Dibenzyl Dithiocarbamate follows similar synthetic routes but on a larger scale, ensuring high purity and homogeneous particle size distribution .

Types of Reactions:

Oxidation: Zinc Dibenzyl Dithiocarbamate can undergo oxidation reactions, forming disulfides and other oxidized products.

Reduction: It can be reduced to form thiol derivatives.

Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Various substituted dithiocarbamates

Applications De Recherche Scientifique

Zinc Dibenzyl Dithiocarbamate has a wide range of applications in scientific research:

Biology: Employed as an analytical tool for detecting copper in plant and biological tissues.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mécanisme D'action

The mechanism of action of Zinc Dibenzyl Dithiocarbamate primarily involves its role as a catalyst. It accelerates chemical reactions by forming stable complexes with reactants, thereby lowering the activation energy required for the reaction to proceed. In the case of rubber vulcanization, it facilitates the formation of cross-links between polymer chains, resulting in enhanced mechanical properties .

Comparaison Avec Des Composés Similaires

Zinc Dimethyldithiocarbamate (Ziram): Used as a fungicide and in rubber vulcanization.

Zinc Diethyldithiocarbamate: Employed as a catalyst in polymerization reactions and in the synthesis of polyurethanes.

Comparison:

Zinc Dibenzyl Dithiocarbamate vs. Zinc Dimethyldithiocarbamate: While both compounds are used in rubber vulcanization, Zinc Dibenzyl Dithiocarbamate is more commonly used as an analytical tool in biological applications.

Zinc Dibenzyl Dithiocarbamate vs. Zinc Diethyldithiocarbamate: Zinc Dibenzyl Dithiocarbamate shows exceptional catalytic performance in polymerization reactions, forming high molecular weight polyurethanes with low cytotoxicity.

Zinc Dibenzyl Dithiocarbamate stands out due to its versatility in both industrial and scientific applications, making it a valuable compound in various fields.

Propriétés

Numéro CAS |

14727-36-4 |

|---|---|

Formule moléculaire |

C21H21AlO9S3 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.